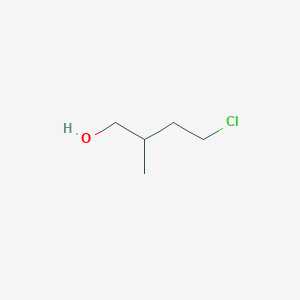
4-Chloro-2-methylbutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methyl-butan-1-ol is an organic compound with the molecular formula C5H11ClO. It is a chlorinated alcohol, meaning it contains both a chlorine atom and a hydroxyl group (-OH) in its structure. This compound is known for its versatility in various chemical reactions and applications in scientific research, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methyl-butan-1-ol can be synthesized through several methods, including:
Hydrochlorination of 2-methyl-1-butene: This involves the addition of hydrogen chloride (HCl) to 2-methyl-1-butene in the presence of a catalyst, typically a Lewis acid like aluminum chloride (AlCl3).
Reduction of 4-chloro-2-methyl-butan-1-one: This method involves the reduction of 4-chloro-2-methyl-butan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the hydrochlorination of 2-methyl-1-butene or the reduction of 4-chloro-2-methyl-butan-1-one. These processes are optimized for efficiency and yield, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-2-methyl-butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-chloro-2-methyl-butan-1-one using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form 4-chloro-2-methyl-butan-1-one using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as hydroxide (OH-) or ammonia (NH3)
Major Products Formed:
Oxidation: 4-chloro-2-methyl-butan-1-one
Reduction: 4-chloro-2-methyl-butan-1-one
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-methyl-butan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has been explored for its potential as a sedative, hypnotic, and local anesthetic. It also exhibits antibacterial and antifungal properties.
Industry: It is used as a preservative in pharmaceuticals and cosmetics due to its antimicrobial properties.
Wirkmechanismus
4-Chloro-2-methyl-butan-1-ol is similar to other chlorinated alcohols, such as chlorobutanol and 4-chloro-1-butanol. its unique structure, with the chlorine atom and hydroxyl group in specific positions, gives it distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it valuable in specific applications where other chlorinated alcohols may not be as effective.
Vergleich Mit ähnlichen Verbindungen
Chlorobutanol
4-chloro-1-butanol
Eigenschaften
Molekularformel |
C5H11ClO |
|---|---|
Molekulargewicht |
122.59 g/mol |
IUPAC-Name |
4-chloro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-5(4-7)2-3-6/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
RMPDSRDWNMVNNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



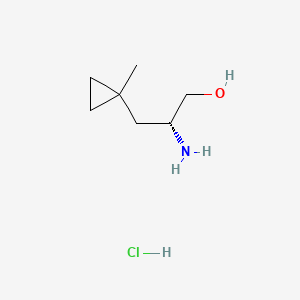
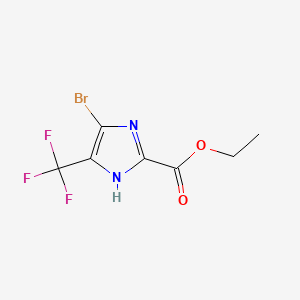
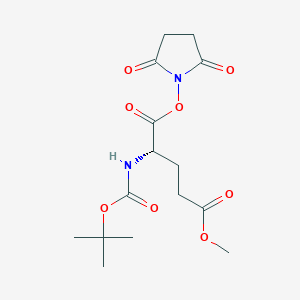
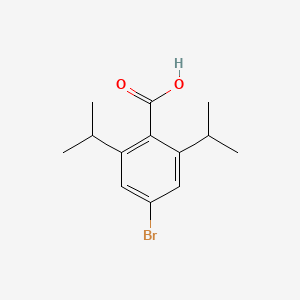

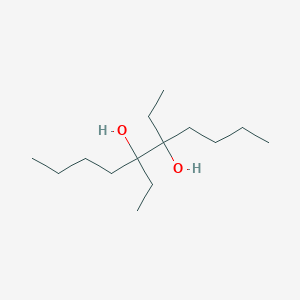
![5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15363465.png)
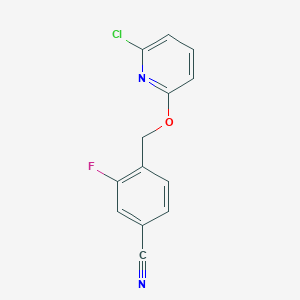
![(2S)-3-(1H-imidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15363484.png)



![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
